

Spectroscopic Profile of 1,3-Butanediol Diacetate: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Butanediol diacetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Butanediol diacetate** (CAS No: 1117-31-3), a molecule of interest in various chemical and pharmaceutical applications. This document compiles available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,3-Butanediol diacetate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Specific experimental ¹H NMR data with chemical shifts, multiplicities, and coupling constants for **1,3-Butanediol diacetate** is not readily available in the public domain. The following is a predicted spectrum based on standard chemical shift values and coupling patterns.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.9 - 5.1	m	1H	CH-O
~4.0 - 4.2	m	2H	CH ₂ -O
~2.05	s	3H	O=C-CH ₃
~2.03	s	3H	O=C-CH ₃
~1.8 - 2.0	m	2H	CH ₂
~1.2	d	3H	CH-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum of **1,3-Butanediol diacetate** was sourced from Aldrich Chemical Company, Inc.[1]

Chemical Shift (δ) ppm	Assignment
~170.5	C=O
~170.0	C=O
~68.0	CH-O
~61.0	CH ₂ -O
~35.0	CH ₂
~21.0	O=C-CH ₃
~20.0	CH-CH ₃

IR (Infrared) Spectroscopy Data

The FTIR spectrum was obtained from a film of the sample.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1370	Medium	C-H bend (methyl)
~1240	Strong	C-O stretch (ester)
~1040	Medium	C-O stretch

Mass Spectrometry (GC-MS) Data

The gas chromatography-mass spectrometry data indicates a total of 51 to 55 peaks in the mass spectrum.^[1] The most prominent peaks are listed below.

m/z	Relative Intensity	Possible Fragment
43	100%	[CH ₃ CO] ⁺
71	High	[C ₄ H ₇ O] ⁺
55	Medium	[C ₄ H ₇] ⁺
72	Medium	[C ₃ H ₄ O ₂] ⁺

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic techniques discussed. Specific experimental parameters for the acquisition of the presented data for **1,3-Butanediol diacetate** are not fully available; therefore, these protocols represent standard practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A small amount of **1,3-Butanediol diacetate** is dissolved in a deuterated solvent (e.g., CDCl_3) to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ^1H NMR) is used.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **1,3-Butanediol diacetate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

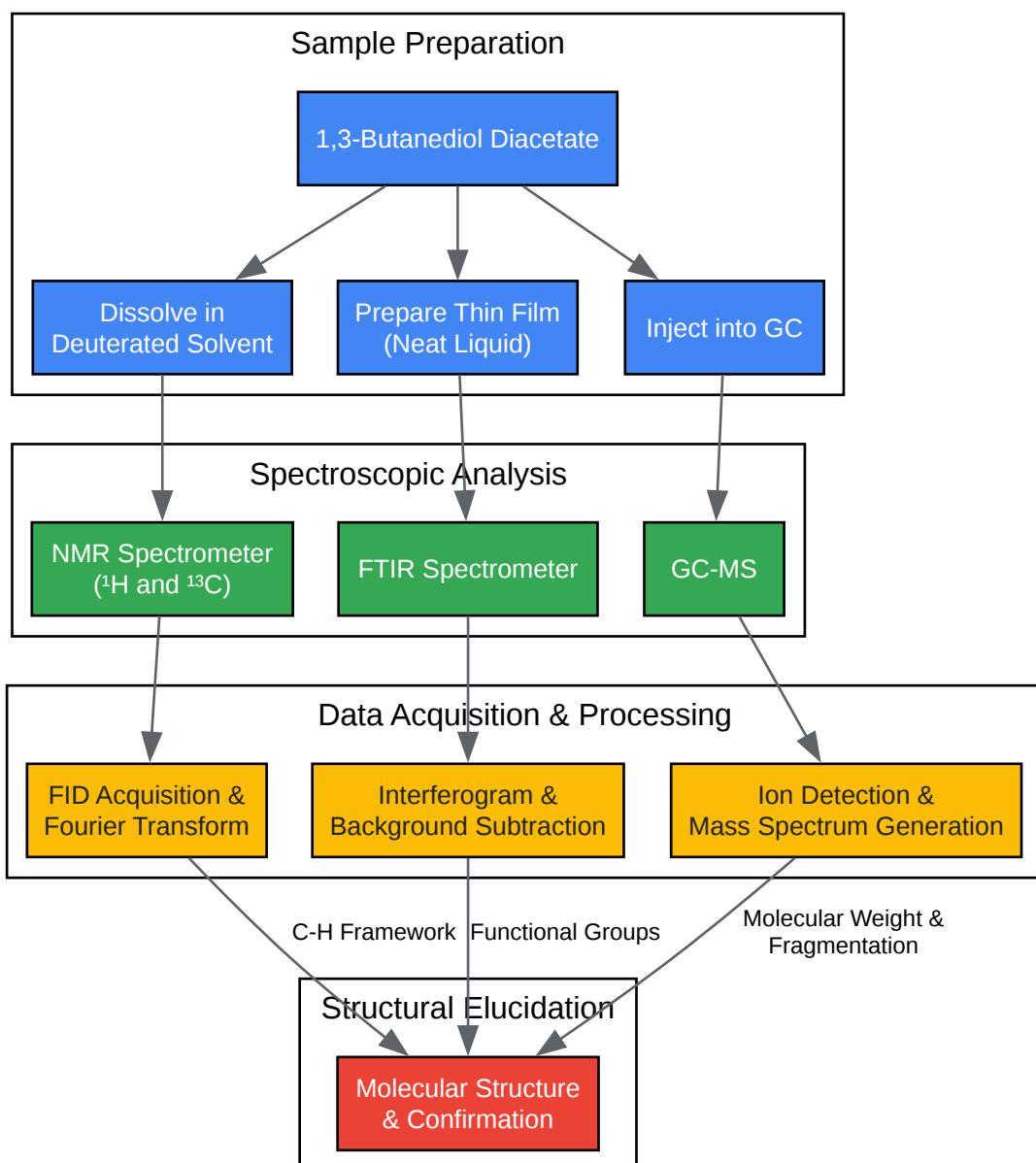
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like esters. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector measures the abundance of each ion at a specific m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like **1,3-Butanediol diacetate**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
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